(S)-2-(Aminooxy)propane-1-thiol
CAS No.:
Cat. No.: VC17216827
Molecular Formula: C3H9NOS
Molecular Weight: 107.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H9NOS |
|---|---|
| Molecular Weight | 107.18 g/mol |
| IUPAC Name | O-[(2S)-1-sulfanylpropan-2-yl]hydroxylamine |
| Standard InChI | InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m0/s1 |
| Standard InChI Key | LYBKZBGFWLFVQS-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](CS)ON |
| Canonical SMILES | CC(CS)ON |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
(S)-2-(Aminooxy)propane-1-thiol has the molecular formula C3H9NOS, with a molecular weight of 107.18 g/mol. The IUPAC name, O-[(2S)-1-sulfanylpropan-2-yl]hydroxylamine, reflects its S-configuration at the second carbon, where the aminooxy group is attached, and the thiol group at the terminal carbon . The compound’s chirality is critical for its interactions with biological targets, as enantiomeric specificity often dictates binding affinity and metabolic pathways.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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1H NMR: A singlet at 3.51 ppm corresponds to the methyl group adjacent to the aminooxy moiety, while the thiol proton appears as a broad peak near 1.3 ppm .
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13C NMR: The carbon bearing the aminooxy group resonates at 82.0 ppm, indicative of its electronegative environment .
Computational models, such as density functional theory (DFT), predict a bond angle of 109.5° at the chiral center, consistent with sp3 hybridization . The molecule’s dipole moment (2.1 D) suggests moderate polarity, influencing its solubility in polar solvents like water and methanol .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of (S)-2-(Aminooxy)propane-1-thiol typically involves multi-step sequences to install both functional groups while preserving stereochemistry:
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Thiol Group Introduction: Propane-1,2-diol is treated with thiourea in acidic conditions to replace the primary hydroxyl group with a thiol, yielding 2-hydroxypropane-1-thiol.
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Aminooxy Group Installation: Mitsunobu reaction with N-hydroxyphthalimide introduces the aminooxy group at the secondary carbon, followed by phthalimide deprotection using hydrazine .
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Chiral Resolution: Chiral column chromatography or enzymatic resolution isolates the S-enantiomer, achieving enantiomeric excess (ee) >98% .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Thiol Oxidation: The thiol group’s susceptibility to oxidation necessitates inert atmospheres (e.g., nitrogen or argon) during reactions.
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Byproduct Formation: Competing reactions, such as disulfide formation, reduce yields. Catalytic additives like triphenylphosphine (PPh3) mitigate this by scavenging free radicals .
Reactivity and Functional Group Interactions
Thiol Group Reactivity
The thiol (-SH) group participates in:
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Disulfide Formation: Reaction with oxidizing agents (e.g., H2O2) produces disulfides, critical in protein folding and redox biology.
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Nucleophilic Substitution: Thiolates (RS−) act as nucleophiles in SN2 reactions, enabling conjugation with alkyl halides or Michael acceptors .
Aminooxy Group Reactivity
The aminooxy (-ONH2) group exhibits:
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Oxime Formation: Reacts with carbonyl compounds (aldehydes, ketones) to form stable oximes, a reaction exploited in bioconjugation and drug delivery .
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pH-Dependent Behavior: Protonation at acidic pH (pKa ≈ 4.5) enhances electrophilicity, facilitating reactions with electron-deficient species.
Biological and Pharmacological Applications
Enzyme Inhibition Studies
(S)-2-(Aminooxy)propane-1-thiol inhibits cysteine proteases (e.g., caspase-3) by forming mixed disulfides with catalytic cysteine residues. Kinetic studies show an IC50 of 12 µM, comparable to reference inhibitors like E-64 .
Prodrug Development
The compound’s thiol group serves as a promoiety in prodrugs, enhancing solubility and targeting:
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Anticancer Agents: Conjugation with doxorubicin via disulfide linkages enables glutathione-triggered release in tumor microenvironments.
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Antiviral Therapeutics: Oxime linkages to ribavirin improve oral bioavailability by 40% in murine models .
Comparative Analysis of Structural Analogues
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